6-Methoxypyrimidine-2,4-diamine: A Core Scaffold for Drug Discovery and Agrochemicals
6-Methoxypyrimidine-2,4-diamine: A Core Scaffold for Drug Discovery and Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyrimidine-2,4-diamine is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agricultural science. Its unique structural motif, featuring a pyrimidine core substituted with two amino groups and a methoxy group, imparts favorable physicochemical properties, such as enhanced solubility and stability.[1] This makes it a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, and antimicrobial agents, as well as herbicides.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxypyrimidine-2,4-diamine.
Core Chemical Properties
A summary of the key chemical and physical properties of 6-Methoxypyrimidine-2,4-diamine is presented in the table below. These properties are crucial for its handling, characterization, and application in various synthetic and biological protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₄O | [2] |
| Molecular Weight | 140.15 g/mol | [2] |
| CAS Number | 3270-97-1 | [3] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 162.0 - 166.0 °C | [2] |
| Purity | >98.0% (by HPLC) | [2] |
| Solubility | Estimated to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas as it may be air sensitive. | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 6-Methoxypyrimidine-2,4-diamine is not extensively documented in a single source, a highly plausible and efficient synthetic route involves the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with a methoxide source. The following protocols for the synthesis of the precursor and its subsequent conversion are based on established methodologies for similar pyrimidine derivatives.[4]
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
The precursor, 2,4-diamino-6-chloropyrimidine, is synthesized from the readily available 2,4-diamino-6-hydroxypyrimidine.
Materials:
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2,4-Diamino-6-hydroxypyrimidine
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Phosphorus oxychloride (POCl₃)
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Ice
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Sodium hydroxide (NaOH) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).
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Heat the mixture to 97 °C and stir for 17 hours.
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After the reaction is complete, cool the mixture and slowly add it to ice water with vigorous stirring.
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Heat the resulting solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.
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Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.
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Extract the aqueous solution with ethyl acetate (3 x 150 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.[4]
Step 2: Synthesis of 6-Methoxypyrimidine-2,4-diamine
This step involves the nucleophilic displacement of the chlorine atom in 2,4-diamino-6-chloropyrimidine with a methoxy group.
Materials:
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2,4-Diamino-6-chloropyrimidine
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Sodium methoxide (NaOMe)
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Methanol (MeOH)
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Saturated ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Prepare a solution of sodium methoxide in methanol.
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Dissolve 2,4-diamino-6-chloropyrimidine in methanol and add it to the sodium methoxide solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-Methoxypyrimidine-2,4-diamine.
Spectral Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around 3.8-4.0 ppm. - A singlet for the C5-H proton of the pyrimidine ring, expected around 5.0-5.5 ppm. - Two broad singlets for the two amino (-NH₂) groups, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of 4.5-7.0 ppm. |
| ¹³C NMR | - A signal for the methoxy carbon, expected around 55-60 ppm. - A signal for the C5 carbon of the pyrimidine ring, expected around 80-90 ppm. - Signals for the C2, C4, and C6 carbons of the pyrimidine ring, expected in the range of 150-170 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino groups in the range of 3200-3500 cm⁻¹. - C-H stretching vibrations for the methoxy and aromatic protons around 2850-3100 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1500-1650 cm⁻¹. - C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹. |
| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 140.15. |
Biological Activity and Applications
6-Methoxypyrimidine-2,4-diamine serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. The amino and methoxy substituents on the pyrimidine ring of this compound provide reactive sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.
Its documented applications include its use as a building block in the development of:
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Anticancer Agents: The pyrimidine core is central to many chemotherapeutic agents that interfere with nucleic acid synthesis.
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Antiviral Compounds: Many antiviral drugs are nucleoside analogs containing a modified pyrimidine ring.
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Antimicrobial Agents: Pyrimidine derivatives have been shown to exhibit a broad spectrum of activity against various bacteria and fungi.
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Herbicides: The compound is utilized in the formulation of effective and environmentally conscious herbicides for crop management.[1]
The role of 6-Methoxypyrimidine-2,4-diamine as a synthetic intermediate is depicted in the following workflow.
Conclusion
6-Methoxypyrimidine-2,4-diamine is a valuable and versatile chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for the generation of novel molecular entities. This technical guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers and scientists in leveraging this important building block for their research and development endeavors. Further investigation into the direct biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and crop protection solutions.
